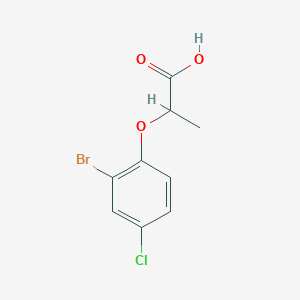
2-(2-Bromo-4-chlorophenoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-4-chlorophenoxy)propanoic acid is an organic compound with the molecular formula C9H8BrClO3 and a molecular weight of 279.52 g/mol It is characterized by the presence of bromine and chlorine atoms attached to a phenoxy group, which is further connected to a propanoic acid moiety
Métodos De Preparación
The synthesis of 2-(2-Bromo-4-chlorophenoxy)propanoic acid typically involves the esterification of 2,4-dichlorophenol with acrylic acid . The reaction is carried out under basic conditions, often using triethylamine or potassium carbonate as catalysts . The industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundational approach that can be scaled up for larger production.
Análisis De Reacciones Químicas
2-(2-Bromo-4-chlorophenoxy)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can be substituted with other functional groups under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Oxidation and Reduction:
Aplicaciones Científicas De Investigación
2-(2-Bromo-4-chlorophenoxy)propanoic acid is used in scientific research, particularly in the field of proteomics . It serves as a biochemical reagent for various experimental procedures.
Mecanismo De Acción
The exact mechanism of action of 2-(2-Bromo-4-chlorophenoxy)propanoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, similar to other phenoxy compounds. These interactions can lead to the disruption of cellular processes in target organisms, contributing to its potential use as a herbicide .
Comparación Con Compuestos Similares
2-(2-Bromo-4-chlorophenoxy)propanoic acid can be compared with other similar compounds, such as:
2-(2,4-Dichlorophenoxy)propanoic acid: This compound has similar structural features but lacks the bromine atom.
4-(4-Bromo-2-chlorophenoxy)butanoic acid: This compound has a longer carbon chain but shares the bromine and chlorine substitutions on the phenoxy group.
Propiedades
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-5(9(12)13)14-8-3-2-6(11)4-7(8)10/h2-5H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZQJUYZUQKLAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406532 |
Source


|
| Record name | 2-(2-bromo-4-chlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98590-32-0 |
Source


|
| Record name | 2-(2-bromo-4-chlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
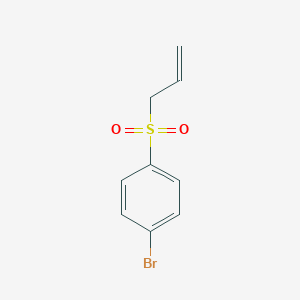
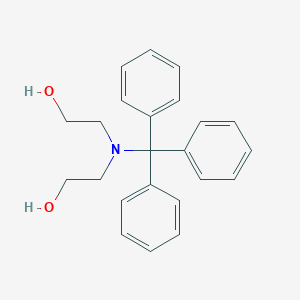
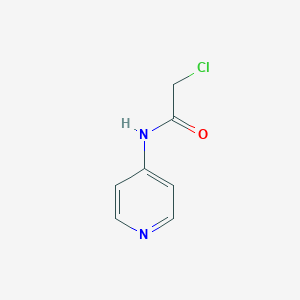
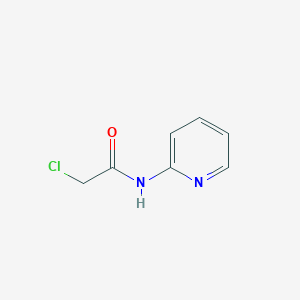
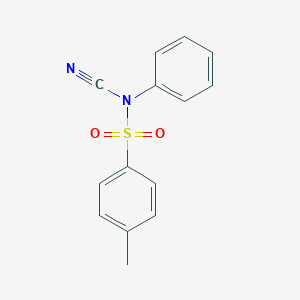
![2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine](/img/structure/B180987.png)
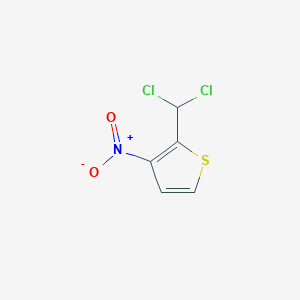
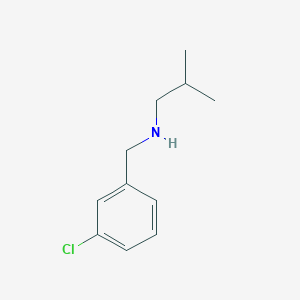
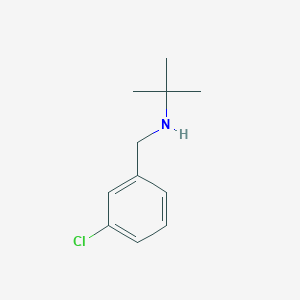
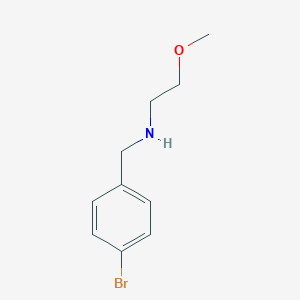
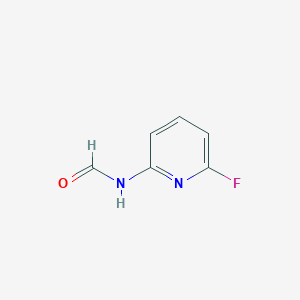

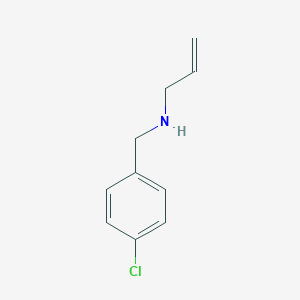
![2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol](/img/structure/B181001.png)
